1-Bromo-4-methoxy-2-propoxy-benzene
Description
1-Bromo-4-methoxy-2-propoxy-benzene is a brominated aromatic ether characterized by a benzene ring substituted with bromine (position 1), methoxy (position 4), and propoxy (position 2) groups. Its molecular formula is C₁₀H₁₃BrO₂, with a molecular weight of 245.01 g/mol. Brominated aryl ethers of this type are commonly employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the bromine substituent and the directing effects of the alkoxy groups .
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-propoxybenzene |
InChI |
InChI=1S/C10H13BrO2/c1-3-6-13-10-7-8(12-2)4-5-9(10)11/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
CIJLCWROIACDAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Trends :
- Lipophilicity : Longer alkoxy chains (e.g., propoxy vs. methoxy) increase hydrophobicity, impacting solubility and membrane permeability .
- Steric Effects : Bulky substituents (e.g., propoxy, benzyloxy) hinder electrophilic substitution at adjacent positions .
- Electronic Effects : Methoxy and propoxy groups are electron-donating, directing electrophiles to the ortho and para positions relative to bromine .
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